REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][C:6]([CH3:9])([NH2:8])[CH3:7])([CH3:3])[CH3:2].[CH:10](Cl)(Cl)Cl.C(N(C[CH2:24][CH2:25][CH3:26])CCCC)CCC.[OH-:27].[Na+]>CC(C)=O>[CH:1]([N:4]1[CH2:10][C:25]([CH3:24])([CH3:26])[NH:8][C:6]([CH3:9])([CH3:7])[C:5]1=[O:27])([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCC(C)(N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
In a 1 liter flask cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
a reaction product is obtained which
|
Type
|
CUSTOM
|
Details
|
A minor amount of N1 -isopropyl-3,3,6,6-tetramethyl-piperazin-2-one is also recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(C(NC(C1)(C)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |